molecular formula C17H14N2OS2 B4014980 2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one

2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one

Cat. No. B4014980
M. Wt: 326.4 g/mol
InChI Key: NZBLEWUCLAJCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one” belongs to a class of chemicals that include thieno[2,3-d]pyrimidin-4(3H)-ones, characterized by their incorporation of sulfur and nitrogen heteroatoms within complex fused ring systems. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry, although this response focuses on their chemical properties excluding drug use and dosage information (Shi et al., 2018).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide has been reported as a green approach to synthesizing this class of compounds, highlighting step economy and reduced environmental impact (Shi et al., 2018).

Molecular Structure Analysis

These compounds exhibit complex molecular structures featuring fused ring systems that include thieno, pyrimidin, and thiazin rings. The presence of sulfur and nitrogen atoms within the rings contributes to their unique electronic, optical, and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating their molecular structures, confirming the arrangement of atoms and the presence of functional groups (Yennawar et al., 2019).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity is influenced by the electron-rich nature of the sulfur and nitrogen atoms, which can act as sites for chemical bonding with electrophiles and nucleophiles. These reactions are central to modifying the chemical structure and properties of the compounds for specific applications (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystallinity, are closely related to their molecular structures. The fused ring system and the presence of heteroatoms contribute to their solid-state properties, influencing their behavior in different solvents and under varying temperature conditions. These properties are essential for understanding their stability, formulation, and application in various fields (Ali & Saad, 2018).

properties

IUPAC Name

4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-10-11(2)22-16-14(10)15(20)18-17-19(16)13(8-9-21-17)12-6-4-3-5-7-12/h3-9,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLEWUCLAJCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N=C3N2C(C=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 3
Reactant of Route 3
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 4
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 5
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 6
2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.